Rebaudioside A

Übersicht

Beschreibung

Rebaudioside A ist ein Steviolglykosid, das aus den Blättern der Stevia rebaudiana-Pflanze gewonnen wird. Es ist bekannt für seine intensive Süße, die etwa 240-mal stärker ist als die von Saccharose . Diese Verbindung wird aufgrund ihrer Stabilität und ihres weniger bitteren Nachgeschmacks im Vergleich zu anderen Steviolglykosiden häufig als kalorienfreier Süßstoff in verschiedenen Lebensmittel- und Getränkeprodukten verwendet .

Wissenschaftliche Forschungsanwendungen

Rebaudioside A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und der Stabilität von Glykosiden verwendet.

Biologie: this compound wird auf seine Auswirkungen auf den Glukosestoffwechsel und sein Potenzial als natürlicher Süßstoff untersucht.

Industrie: Es wird in der Lebensmittel- und Getränkeindustrie als kalorienfreier Süßstoff verwendet.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit Geschmacksrezeptoren aus. Es stimuliert die Freisetzung von GLP-1 aus enteroendokrinen Zellen über bittere Geschmackssignalisierungswege . Darüber hinaus wirkt es als α-Glucosidase-Inhibitor, der zur Regulierung des Blutzuckerspiegels beiträgt .

Wirkmechanismus

Target of Action

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of the plant Stevia rebaudiana . It is primarily known for its sweetening properties, being approximately 240 times sweeter than sugar . The primary targets of Reb A are the sweet and bitter taste receptors in the human body . It has also been found to stimulate the release of Glucagon-like peptide 1 (GLP-1), a multifaceted intestinal hormone with diverse physiological functions .

Mode of Action

Reb A interacts with its targets by binding to the sweet and bitter taste receptors. This interaction stimulates the release of GLP-1 from intestinal cells . The release of GLP-1 is independent of the sweet taste receptor, suggesting a role for bitter taste signaling in gut hormone release .

Biochemical Pathways

Reb A affects the target of rapamycin (TOR) signaling pathway . It has been found to reduce the level of cellular reactive oxygen species (ROS) in response to oxidative stress and attenuate neutral lipid accumulation . Moreover, it stimulates the release of GLP-1 via bitter taste signaling pathways .

Pharmacokinetics

Reb A is readily absorbed after oral administration and is metabolized to steviol and steviol glucuronide . No effect on glucose nor insulin or c-peptide excursion was observed during the oral glucose tolerance test (ogtt) at the time of maximal metabolite concentrations .

Result of Action

The interaction of Reb A with its targets and the subsequent biochemical reactions lead to a reduction in the level of cellular ROS and attenuation of neutral lipid accumulation . This can potentially extend both the lifespan and healthspan of organisms like Caenorhabditis elegans . No antidiabetic properties of reb a could be observed in patients with type 2 diabetes mellitus after single oral use .

Action Environment

The action of Reb A may be influenced by various environmental factors. For instance, the Reb A-dependent GLP-1 release may be modulated by GABA and 6-methoxyflavanone present in the diet

Biochemische Analyse

Biochemical Properties

Rebaudioside A plays a significant role in biochemical reactions, particularly in the context of its interaction with taste receptors. It interacts with sweet and bitter taste receptors on the tongue, leading to the perception of sweetness. The compound is known to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This interaction involves the activation of specific bitter taste receptors, such as Tas2r108, Tas2r123, and Tas2r134 in mice, and TAS2R4 and TRPM5 in humans .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances resistance to oxidative stress and extends lifespan and healthspan in Caenorhabditis elegans by reducing the level of cellular reactive oxygen species (ROS) and attenuating neutral lipid accumulation with aging . Additionally, this compound stimulates the release of GLP-1 from intestinal cells, which plays a role in regulating glucose metabolism and insulin secretion . This compound also affects gene expression, particularly along the target of rapamycin (TOR) signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates specific taste receptors, leading to the release of GLP-1 . The compound also acts as an antioxidant, reducing ROS levels and protecting cells from oxidative damage . Furthermore, this compound influences gene expression by modulating the TOR signaling pathway, which is involved in cellular growth and metabolism . The degradation of this compound in acidic environments involves several chemical reactions, including rearrangement, hydration, and epoxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. For example, in acidic beverages, this compound undergoes degradation through acid-catalyzed mechanisms, leading to the formation of various degradation products . These changes can affect the compound’s sweetness and overall stability. Long-term studies have shown that this compound can maintain its stability and sweetness profile when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can reduce blood sugar levels and promote liver and kidney functions in diabetic animal models . At higher doses, this compound may have adverse effects. For example, in weaned piglets, increasing doses of this compound led to a linear increase in average daily gain, but also resulted in the lowest incidence of diarrhea at a specific dose . It is important to determine the optimal dosage to balance the beneficial effects and potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It stimulates the release of GLP-1 via bitter taste signaling pathways, which plays a role in glucose metabolism . The compound is also metabolized by specific enzymes, such as UDP-glycosyltransferase UGT76G1, which converts stevioside to this compound . This metabolic conversion is crucial for the biosynthesis of this compound in Stevia rebaudiana.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown low transport rates of this compound in Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line often used to detect absorption rates of drugs . The compound’s distribution within the body is influenced by its interaction with specific transporters and binding proteins, which affect its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. Research has shown that SrbHLH transcription factors, which regulate this compound biosynthesis, exhibit various subcellular localization patterns . These transcription factors are critical for the accumulation of this compound in Stevia rebaudiana and play a role in directing the compound to specific cellular compartments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rebaudioside A kann aus Steviosid durch enzymatische Glykosylierung synthetisiert werden. Der Prozess beinhaltet die Inkubation von Steviosid mit UDP-Glukose oder UDP, Saccharose und Magnesiumchlorid in einem Kaliumphosphatpuffer . Eine andere Methode beinhaltet die Verwendung von hydrophiler Interaktions-Flüssigchromatographie (HILIC) zur Reinigung und Herstellung von this compound aus Steviolglykosiden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus Stevia rebaudiana-Blättern, gefolgt von der Reinigung. Die Blätter werden zunächst getrocknet und dann einer Wasserextraktion unterzogen. Der Extrakt wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Rebaudioside A durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Hydratisierung: Es kann Hydratisierungsreaktionen eingehen, insbesondere unter sauren Bedingungen.

Epoxidierung: Die Verbindung kann auch eine Epoxidierung eingehen, die zur Bildung von Epoxid-Zwischenprodukten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hydratisierung: Saure Bedingungen, wie z. B. das Vorhandensein von Salzsäure, erleichtern Hydratisierungsreaktionen.

Epoxidierung: Epoxidierungsreaktionen beinhalten typischerweise Persäuren oder Wasserstoffperoxid.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Umlagerungsprodukte, tertiäre Alkohole und Epoxid-Zwischenprodukte .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rebaudioside D: Ähnlich in der Struktur zu this compound, aber mit unterschiedlichen sensorischen Eigenschaften und Süßeintensität.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Süßeintensität, Stabilität und reduzierten Bitterkeit im Vergleich zu anderen Steviolglykosiden. Diese Eigenschaften machen es zur bevorzugten Wahl für die Verwendung in Lebensmittel- und Getränkeprodukten .

Eigenschaften

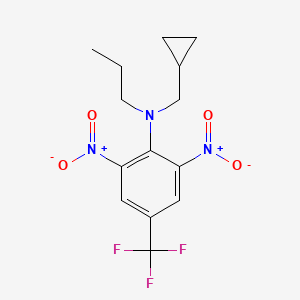

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-NCGAPWICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047898 | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58543-16-1 | |

| Record name | Rebaudioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.